molecular formula C17H18F3NO B1385310 N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline CAS No. 1040685-15-1

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline

Cat. No.: B1385310
CAS No.: 1040685-15-1
M. Wt: 309.33 g/mol
InChI Key: HGWFCELJGYAGGY-UHFFFAOYSA-N
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Description

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a propoxybenzyl group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline typically involves a multi-step process. One common method starts with the preparation of 4-propoxybenzyl chloride, which is then reacted with 3-(trifluoromethyl)aniline under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The propoxybenzyl group and trifluoromethyl group can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-3-(trifluoromethyl)aniline
  • N-(4-Ethoxybenzyl)-3-(trifluoromethyl)aniline
  • N-(4-Butoxybenzyl)-3-(trifluoromethyl)aniline

Uniqueness

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[(4-propoxyphenyl)methyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-2-10-22-16-8-6-13(7-9-16)12-21-15-5-3-4-14(11-15)17(18,19)20/h3-9,11,21H,2,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWFCELJGYAGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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